Cas no 320420-85-7 (N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE)

N-Allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a specialized organic compound featuring a thiazole core substituted with a phenyl group at the 2-position and a carboxamide functionality at the 5-position, further modified with an allyl group on the nitrogen. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a building block for heterocyclic synthesis. The allyl group offers versatility for further functionalization via cross-coupling or cyclization reactions. Its well-defined molecular framework and stability under standard conditions make it suitable for exploratory studies in medicinal chemistry, where thiazole derivatives are often investigated for their bioactive properties.
N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE structure
320420-85-7 structure
Product name:N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
CAS No:320420-85-7
MF:C14H14N2OS
MW:258.338761806488
MDL:MFCD00141976
CID:5155809

N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE Chemical and Physical Properties

Names and Identifiers

    • N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
    • 4-methyl-2-phenyl-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide
    • N-allyl-4-methyl-2-phenylthiazole-5-carboxamide
    • MDL: MFCD00141976
    • Inchi: 1S/C14H14N2OS/c1-3-9-15-13(17)12-10(2)16-14(18-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,15,17)
    • InChI Key: JHIPDWUEAWXRRB-UHFFFAOYSA-N
    • SMILES: S1C(C(NCC=C)=O)=C(C)N=C1C1=CC=CC=C1

Computed Properties

  • Exact Mass: 258.083
  • Monoisotopic Mass: 258.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00872545-1g
4-Methyl-2-phenyl-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide
320420-85-7 90%
1g
¥2401.0 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627333-10mg
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide
320420-85-7 98%
10mg
¥747.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627333-2mg
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide
320420-85-7 98%
2mg
¥619.00 2024-08-02
Ambeed
A895398-1g
4-Methyl-2-phenyl-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide
320420-85-7 90%
1g
$350.0 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627333-5mg
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide
320420-85-7 98%
5mg
¥582.00 2024-08-02
abcr
AB299332-100 mg
N-Allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide; .
320420-85-7
100mg
€221.50 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627333-1mg
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide
320420-85-7 98%
1mg
¥436.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627333-25mg
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide
320420-85-7 98%
25mg
¥1201.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627333-20mg
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide
320420-85-7 98%
20mg
¥1365.00 2024-08-02
abcr
AB299332-100mg
N-Allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide; .
320420-85-7
100mg
€283.50 2025-03-19

N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE Related Literature

Additional information on N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide: A Comprehensive Overview

N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide, also known by its CAS registry number CAS No 320420-85-7, is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of thiazole derivatives, which are known for their unique electronic properties and wide-ranging applications. The structure of this compound features a thiazole ring system with substituents at positions 1, 3, 4, and 5, making it a valuable building block for various chemical transformations.

The synthesis of N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide typically involves multi-step reactions, often starting from readily available starting materials such as thioureas or thioamides. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, making it more environmentally friendly and scalable for industrial applications.

In terms of applications, this compound has shown promise in the development of new drug candidates. Its thiazole core is known to exhibit bioactivity against various enzymes and receptors, making it a potential lead molecule for anti-inflammatory, antifungal, and anticancer therapies. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Additionally, its ability to modulate histone deacetylase (HDAC) activity has opened avenues for epigenetic drug discovery.

Beyond pharmaceuticals, N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide has also found applications in agrochemicals. Its ability to act as a plant growth regulator has been extensively studied, with recent research highlighting its role in enhancing crop resilience against abiotic stress conditions such as drought and salinity. Field trials have shown that this compound can improve photosynthetic efficiency and root development in staple crops like rice and wheat.

The material science community has also taken an interest in this compound due to its potential as a precursor for advanced materials. For example, its use in the synthesis of conductive polymers has been explored for applications in flexible electronics and energy storage devices. Recent breakthroughs in polymer chemistry have enabled the incorporation of this compound into polymeric matrices with tailored electrical properties.

In terms of toxicity and safety profiles, studies have shown that N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-based compounds exhibit low acute toxicity when administered at therapeutic doses. However, long-term exposure studies are still required to fully understand their potential risks to human health and the environment. Regulatory agencies have emphasized the importance of conducting comprehensive risk assessments before widespread commercialization.

Looking ahead, the development of novel analogs based on this compound is expected to further expand its utility across various industries. Researchers are actively exploring ways to modify its structure to enhance bioavailability or improve stability under harsh conditions. The integration of computational chemistry tools with experimental approaches is paving the way for rational drug design and material engineering.

In conclusion, CAS No 320420857, or N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide, represents a promising molecule with diverse applications across multiple disciplines. Its continued exploration will undoubtedly contribute to advancements in medicine

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Amadis Chemical Company Limited
(CAS:320420-85-7)N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
A1014125
Purity:99%
Quantity:1g
Price ($):315.0